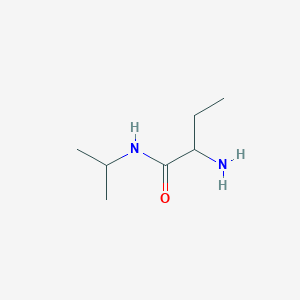

2-Amino-N-isopropylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-amino-N-propan-2-ylbutanamide |

InChI |

InChI=1S/C7H16N2O/c1-4-6(8)7(10)9-5(2)3/h5-6H,4,8H2,1-3H3,(H,9,10) |

InChI Key |

NBUVGYHBTQAFMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N Isopropylbutanamide and Analogue Structures

Chiral Auxiliary Approaches in α-Amino Acid Precursors

A well-established method for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a chemical transformation in a stereoselective manner. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-amino acids, diketopiperazines (DKPs) derived from chiral amino acids have been effectively used as chiral synthons. ucd.ie Alkylation of these chiral DKP scaffolds can proceed with high diastereoselectivity, allowing for the synthesis of specific stereoisomers of α-amino acids which can then be converted to the desired amide. ucd.ie

Asymmetric Catalysis for α-Amination

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Several catalytic methods have been developed for the α-amination of carbonyl compounds.

Biocatalysis: Enzymes, such as imine reductases (IREDs) and reductive aminases, are increasingly used for the asymmetric synthesis of N-substituted α-amino esters. nih.gov These biocatalysts can exhibit high enantioselectivity under mild reaction conditions. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on molybdenum, have been shown to catalyze the asymmetric amination of α-hydroxy esters to produce N-protected α-amino acid esters in high yields. nih.govresearchgate.net Copper-catalyzed asymmetric insertion of α-diazoesters into N-H bonds using chiral spiro bisoxazoline ligands is another effective method. organic-chemistry.org

Diastereoselective Synthesis through Chiral Induction

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. This can be achieved through various transformations. For instance, the stereoselective reduction of a chiral α-keto imine derived from an α-ketoester can lead to the formation of an α-amino ester with high diastereoselectivity. The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome.

Another approach involves the stereoselective synthesis of cyclopropane (B1198618) derivatives which can be further transformed into amino acids. tandfonline.com While not directly applicable to 2-Amino-N-isopropylbutanamide, these methods demonstrate the principles of using existing stereocenters to control the formation of new ones.

Interactive Table: Stereoselective Synthesis Approaches

| Method | Key Principle | Examples of Catalysts/Auxiliaries |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to direct the reaction. | Chiral diketopiperazines |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Imine reductases, Chiral Molybdenum complexes, Chiral copper-bisoxazoline complexes |

| Diastereoselective Synthesis | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Substrate-controlled reductions |

Protecting Group Strategies in α-Amino Amide Synthesis

The synthesis of this compound typically starts from its corresponding α-amino acid precursor, 2-aminobutanoic acid. To facilitate the formation of the amide bond with isopropylamine (B41738), it is essential to employ protecting groups for the amine and, in some strategies, the carboxylic acid functionality. thieme-connect.de An orthogonal protection strategy is often desirable, allowing for the selective deprotection of one group while others remain intact. organic-chemistry.org

N-Terminal Amine Protection (e.g., Boc, Fmoc)

The protection of the α-amino group is a fundamental step to prevent its self-condensation or reaction with the activated carboxyl group of another molecule. The most commonly used protecting groups in this context are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. thieme-connect.de

Boc Protection: The Boc group is introduced by reacting 2-aminobutanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org Boc-L-2-aminobutanoic acid is a commercially available and widely used building block. acs.org This protecting group is stable to a wide range of nucleophiles and bases but is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org

Fmoc Protection: The Fmoc group is another cornerstone of amino acid protection, particularly in solid-phase peptide synthesis. It is attached to the amino group of 2-aminobutanoic acid to yield Fmoc-2-Abu-OH, which is also commercially available. nih.govresearchgate.net The key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in an organic solvent, while being stable to acidic conditions. researchgate.net This orthogonality with acid-labile protecting groups is a major advantage in complex syntheses.

| Protecting Group | Reagent for Introduction | Deprotection Conditions | Key Features |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous acid (e.g., TFA) | Stable to bases and nucleophiles. organic-chemistry.orgrsc.org |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) | Stable to acids; orthogonal to Boc. researchgate.net |

Carboxylic Acid Precursor Protection

While direct amidation of N-protected 2-aminobutanoic acid is common, protection of the carboxylic acid can be a strategic choice in certain multi-step syntheses. More frequently, the carboxylic acid is "activated" to facilitate the reaction with the weakly nucleophilic isopropylamine. This activation is a temporary form of protection and direction for the reaction.

Common methods for activating the carboxylic acid of N-protected 2-aminobutanoic acid include:

Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate readily reacts with isopropylamine to form the desired amide.

Mixed Anhydrides: A widely used method involves the formation of a mixed anhydride (B1165640). thieme-connect.dehighfine.com For instance, N-Fmoc-2-aminobutanoic acid can be reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). rsc.org The resulting mixed anhydride is highly reactive towards amines, leading to the formation of the amide bond. This method is known for its high yields and short reaction times. thieme-connect.de

Coupling Reagents: A vast array of peptide coupling reagents can be employed to facilitate the amidation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form an active ester or a similarly reactive intermediate in situ, which then reacts with isopropylamine. nih.gov

The choice of activation method depends on factors such as the scale of the reaction, the presence of other functional groups, and the need to minimize side reactions like racemization. For example, the mixed anhydride method using isobutyl chloroformate is well-regarded for its ability to be performed at low temperatures, which helps to preserve the stereochemical integrity of the α-carbon. researchgate.net

Post-Synthetic Modifications and Functionalization of the Butanamide Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of analogues. These modifications can be targeted at the alkyl side chain or the amide nitrogen.

Introduction of Additional Functionalities on the Alkyl Chain

The ethyl side chain of the butanamide scaffold offers a site for introducing further chemical diversity. This can be achieved through various C-H activation and functionalization strategies.

Palladium-Catalyzed Functionalization: A notable advancement is the palladium-catalyzed direct functionalization of 2-aminobutanoic acid derivatives. nih.gov By employing a suitable directing group, it is possible to achieve regioselective C-H activation and subsequent arylation or alkylation of the butanamide backbone. This allows for the introduction of various substituents onto the alkyl chain, providing a powerful tool for generating analogues. nih.gov While direct C(sp³)–H activation is challenging due to the high bond energy, the use of directing groups can overcome this hurdle. nih.gov

Functionalization of Precursors: An alternative strategy involves starting with a functionalized precursor. For example, a derivative of 2-aminobutanoic acid containing a handle for further reactions, such as a halide, can be used. Research has shown the possibility of alkylating pyrazole (B372694) nitrogen with 4-bromo-2-aminobutanamide, indicating that a bromo-substituted butanamide can serve as a versatile intermediate for introducing a wide range of functionalities through nucleophilic substitution reactions. Current time information in Chatham County, US.

Acetylation of Side-Chain Amines: In cases where the alkyl chain contains an amino group (e.g., from a diaminobutyric acid precursor), this amine can be readily functionalized. For instance, Fmoc-protected amino acids with side-chain amines can be acetylated using various anhydrides to introduce different acetyl amide moieties. nih.gov

| Modification Strategy | Key Reagents/Catalysts | Type of Functionalization |

| Palladium-Catalyzed C-H Activation | Palladium acetate, directing group | Arylation, Alkylation |

| Nucleophilic Substitution | Bromo-substituted butanamide precursor, nucleophile | Introduction of various functional groups |

| Side-Chain Amine Acylation | Acetic anhydrides, NMM | Introduction of acetyl amide moieties |

Derivatization of the Isopropyl Amide Nitrogen

The nitrogen atom of the isopropyl amide can also be a target for derivatization, although this is generally less common than modifications at the α-amino group or the alkyl side chain.

N-Alkylation: The secondary amide nitrogen can potentially undergo further alkylation to form a tertiary amide. General methods for the N-alkylation of amides often require converting the amide to its salt first, as amides are weak bases. oup.com However, catalytic methods have been developed. For instance, ruthenium complexes have been shown to catalyze the N-alkylation of amides using primary alcohols. oup.com Reductive alkylation, reacting the amide with a ketone or aldehyde in the presence of a catalyst and hydrogen, is another established method for N-alkylation. google.com For example, reacting an amide with acetone (B3395972) under reductive conditions would introduce an isopropyl group.

Deprotection and Alternative Groups: While the isopropyl group itself is generally stable, harsh acidic conditions can lead to its removal. For instance, heating N-isopropyl tertiary amides in methanesulfonic acid has been shown to selectively cleave the N-isopropyl group. researchgate.net This reactivity could potentially be exploited for further derivatization, although it requires forcing conditions. The synthesis of analogues with different N-alkyl or N-aryl groups can be achieved by using a different primary amine instead of isopropylamine during the initial amide bond formation step.

Stereochemical Investigations of 2 Amino N Isopropylbutanamide

Enantiomeric and Diastereomeric Considerations for the 2-Amino Stereocenter

2-Amino-N-isopropylbutanamide possesses a single chiral center at the second carbon atom (C2) of the butanamide backbone, the point of attachment for the amino group. This stereocenter gives rise to the existence of two enantiomers: (S)-2-Amino-N-isopropylbutanamide and (R)-2-Amino-N-isopropylbutanamide. These enantiomers are non-superimposable mirror images of each other and, while they share the same physical and chemical properties in an achiral environment, they can exhibit different biological activities and interactions in a chiral environment.

The synthesis of this compound from achiral starting materials without the use of a chiral catalyst or resolving agent typically results in a racemic mixture, which is an equimolar mixture of the (S) and (R) enantiomers.

While this compound itself only has one stereocenter, the introduction of additional stereocenters, for instance through modification of the alkyl chain or the N-isopropyl group, would lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties, allowing for their separation by conventional laboratory techniques such as chromatography and crystallization.

Methods for Chiral Resolution of Racemic Mixtures

The separation of the racemic mixture of this compound into its individual enantiomers is a crucial step for studying their distinct properties. Several methods can be employed for this chiral resolution.

A prevalent method for the resolution of racemic amines and related compounds is through the formation of diastereomeric salts using a chiral resolving agent. For the closely related compound, DL-2-aminobutanamide, L-(+)-tartaric acid is a commonly used resolving agent. This technique relies on the differential solubility of the diastereomeric salts formed between the racemic mixture and the chiral acid.

The process for this compound would involve the following steps:

Salt Formation: The racemic this compound is reacted with a chiral acid, such as L-tartaric acid, to form a pair of diastereomeric salts: (S)-2-Amino-N-isopropylbutanamide-L-tartrate and (R)-2-Amino-N-isopropylbutanamide-L-tartrate.

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize from the solution under controlled conditions.

Liberation of the Enantiomer: The crystallized diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free, enantiomerically enriched this compound.

While effective, a major limitation of this method is that the theoretical maximum yield for the desired enantiomer is 50%, although recycling of the undesired enantiomer is possible.

Table 1: Comparison of Chiral Resolution Techniques for Amino Amides

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Well-established, scalable. | Theoretical max yield of 50% for one enantiomer, may require extensive optimization. |

| Enzymatic Resolution | Use of stereoselective enzymes to selectively react with one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be a factor, may require specific substrates. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, analytical and preparative scale. | High cost of chiral columns, solvent consumption. |

Enzymatic methods offer a highly selective and sustainable alternative for the resolution of racemic amino amides. These techniques utilize the inherent stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers in a racemic mixture.

For the production of enantiomerically pure 2-aminobutanamide (B112745), nitrile hydratases (NHases) have been employed in a kinetic resolution process starting from racemic 2-aminobutyronitrile. The enzyme selectively hydrates one enantiomer to the corresponding amide, leaving the other enantiomer as the unreacted nitrile. While this is for the parent amide, similar enzymatic strategies could be developed for this compound.

Another approach involves the use of stereoselective amino acid amidases. nih.gov For instance, a D-stereospecific amino acid amidase could be used to hydrolyze the (R)-enantiomer of racemic this compound to the corresponding (R)-2-aminobutanoic acid, leaving the desired (S)-enantiomer unreacted. The development of dynamic kinetic resolution processes, which combine enzymatic resolution with in-situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of the enantiomeric purity of 2-aminobutanamide, a reverse-phase chiral HPLC method has been developed using a CROWNPAK CR (+) column. researchgate.netasianpubs.org This type of CSP is effective for the separation of primary amino compounds. The mobile phase typically consists of an acidic aqueous solution, such as dilute perchloric acid. researchgate.netasianpubs.org The chiral recognition mechanism involves the formation of diastereomeric complexes between the enantiomers and the chiral crown ether of the stationary phase.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used for the separation of a broad range of chiral compounds, including amines and amino acid derivatives. yakhak.org The separation on these phases is often achieved under normal-phase conditions using mobile phases like hexane (B92381) and an alcohol modifier. yakhak.org

Conformational Analysis of the Amide Bond and Alkyl Chain

The conformational flexibility of this compound is primarily dictated by rotation around the amide C-N bond and the various single bonds within the alkyl chain and the N-isopropyl group.

The amide bond itself has a significant barrier to rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons with the carbonyl π-system. This restricted rotation can lead to the existence of cis and trans conformers. For secondary amides like this compound, the trans conformation, where the alkyl groups on the carbonyl carbon and the nitrogen are on opposite sides of the C-N bond, is generally more stable than the cis conformation due to reduced steric hindrance.

The presence of the bulky isopropyl group on the nitrogen atom can further influence the rotational barrier and the conformational preferences around the amide bond. Studies on other hindered amides have shown that steric crowding can lead to higher free energies of activation for rotation around the C(O)-N bond. cdnsciencepub.comcdnsciencepub.com

The conformation of the butanamide side chain is determined by rotations around the C-C single bonds. The relative orientation of the amino group and the rest of the carbon chain will be influenced by steric and electronic effects. Furthermore, the orientation of the isopropyl group relative to the rest of the molecule is also a key conformational feature. In sterically hindered N-isopropyl amides, the isopropyl group may adopt a specific orientation to minimize steric clashes with the carbonyl oxygen and the substituents on the alpha-carbon. cdnsciencepub.comcdnsciencepub.com Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide detailed insights into the preferred conformations and the dynamics of conformational exchange.

Influence of Stereochemistry on Molecular Interactions and Reactivity

The stereochemistry at the C2 position has a profound impact on the molecular interactions and reactivity of this compound, particularly in a chiral environment. Enantiomers can exhibit significantly different affinities for chiral receptors, such as enzymes or protein channels, due to the specific three-dimensional arrangement of their functional groups.

For a molecule to interact with a biological receptor, it must fit into a specific binding site. The binding affinity is determined by the sum of intermolecular interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. Since receptors are themselves chiral, they will interact differently with the (S) and (R) enantiomers of a substrate. One enantiomer may bind with high affinity and elicit a biological response, while the other may bind weakly or not at all. nih.gov

This stereoselectivity is also crucial in asymmetric synthesis, where this compound could be used as a chiral building block or a ligand for a metal catalyst. The absolute configuration of the stereocenter will determine the stereochemical outcome of the reaction.

In terms of reactivity, while the intrinsic reactivity of the functional groups is the same in both enantiomers, their rates of reaction with other chiral molecules can differ. This is the basis for kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent or catalyst.

Spectroscopic and Advanced Analytical Data for this compound Remains Elusive in Publicly Available Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic and advanced analytical data for the chemical compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, including specific queries for proton and carbon resonance assignments, 2D-NMR techniques, conformational studies, high-resolution mass spectrometry, and fragmentation patterns, no specific experimental data for this particular molecule could be located.

The scientific community relies on the publication of research findings to disseminate knowledge. The absence of such data for this compound suggests that its synthesis and detailed analytical characterization may not have been published in accessible peer-reviewed journals or deposited in common chemical databases. While information exists for structurally related compounds, such as N-isopropylbutanamide and other N-substituted butanamides, this information cannot be directly extrapolated to accurately describe the specific spectroscopic properties of this compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the spectroscopic and advanced analytical methodologies for the research characterization of this compound as outlined in the initial request. Generating such an article would require speculation and the fabrication of data, which would be scientifically unsound.

Should research on this compound be published in the future, a detailed analysis based on the requested outline would become feasible. We encourage researchers who may have synthesized and characterized this compound to publish their findings to contribute to the broader scientific knowledge base.

Spectroscopic and Advanced Analytical Methodologies for Research Characterization

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

No specific tandem mass spectrometry (MS/MS) data, including fragmentation patterns or analysis of complex mixtures containing 2-Amino-N-isopropylbutanamide, could be located in the reviewed literature. This type of analysis would be crucial for identifying the compound in complex matrices and for elucidating its structure through controlled fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental infrared (IR) spectroscopy data for this compound is not available in public spectral databases or scientific publications. An IR spectrum would reveal characteristic absorption bands corresponding to its functional groups, such as the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-H stretches of the alkyl groups.

X-ray Crystallography for Solid-State Structural Determination

There is no published X-ray crystallography data for this compound. Such a study would provide precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

As this compound possesses a chiral center at the second carbon, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for determining its absolute configuration (R or S). However, no experimental CD spectra or related chiroptical data for this specific compound have been reported in the searched scientific literature.

Computational Chemistry and Theoretical Modeling of 2 Amino N Isopropylbutanamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 2-Amino-N-isopropylbutanamide. These calculations can predict various parameters that govern the molecule's reactivity. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are critical in understanding how the molecule might interact with other chemical species.

The electronic descriptors derived from these calculations can be correlated with the biological activity of its derivatives. For example, studies on similar compounds have shown that substituent electronic descriptor parameters can explain a significant portion of the variance in biological activity data. nih.gov More electronegative and less polar substituents at certain positions can be favorable for higher activity. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient way to explore the conformational landscape of this compound. onixdb.combiorxiv.orgnih.gov

MD simulations, by solving Newton's equations of motion for the atoms in the molecule, can map out the accessible conformations and the energy barriers between them. onixdb.combiorxiv.orgnih.gov This is particularly important for a flexible molecule like this compound, which possesses several rotatable bonds. Understanding its conformational preferences is crucial for predicting how it might bind to a biological target. The flexibility of such molecules can allow for better optimization of intermolecular contacts upon binding to proteins. nih.gov

Docking Studies of Analogues with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as an analogue of this compound, to a protein target.

For instance, docking studies of chroman-4-one analogues have been used to understand their binding in the active site of enzymes like SIRT2. acs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.orgnih.gov The insights gained from docking can guide the design of more potent and selective inhibitors. acs.org

When the experimental structure of a protein target is unavailable, homology modeling can be used to build a three-dimensional model based on the known structure of a homologous protein. nih.gov This model can then be used for docking studies. For example, a homology model of human SIRT2 was constructed to investigate the binding of chroman-4-one inhibitors, providing a structural basis for the observed structure-activity relationships (SAR). acs.orgnih.gov These models can help explain why certain modifications to the ligand, such as changing the length of a spacer or introducing different functional groups, affect its activity. acs.org

The information obtained from docking and homology modeling forms the basis for structure-based ligand design. This approach involves designing new molecules that are predicted to bind more effectively to the target. Key principles include:

Optimizing Hydrogen Bonds: Introducing or modifying functional groups to form favorable hydrogen bonds with the target protein. acs.org

Exploiting Hydrophobic Pockets: Designing substituents that can fit into and interact favorably with hydrophobic pockets in the binding site. acs.org

Modulating Physicochemical Properties: Altering the structure to improve properties like solubility and cell permeability without compromising binding affinity.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. cheminfo.orgcheminfo.orgyoutube.com These predictions can aid in the structural elucidation of newly synthesized derivatives of this compound. By comparing the predicted spectra with experimental data, researchers can confirm the identity and purity of their compounds. researchgate.netwisc.edu DFT calculations are commonly used for this purpose and have been shown to provide good agreement with experimental values for similar molecules. researchgate.net

| Spectroscopic Data | Predicted Information |

| ¹H NMR | Chemical shifts, coupling constants |

| ¹³C NMR | Chemical shifts |

| IR | Vibrational frequencies of functional groups |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. nih.govdovepress.com

These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Derived from QM calculations, such as atomic charges and dipole moments. dovepress.com

Hydrophobic: Such as the partition coefficient (logP). dovepress.com

A successful QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the synthesis of the most promising candidates. dovepress.com For example, a QSAR study on xanthone (B1684191) derivatives identified net atomic charges, dipole moment, and logP as key descriptors for their cytotoxic activities. dovepress.com

Biochemical and Mechanistic Investigations of 2 Amino N Isopropylbutanamide Analogues

Enzyme-Ligand Interaction Studies

The interaction between small molecule ligands and enzymes is a cornerstone of biochemical research and drug discovery. Analogues of 2-Amino-N-isopropylbutanamide have been instrumental in exploring the inhibition mechanisms and binding affinities for several important classes of enzymes and receptors.

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that are implicated in various pathologies, making them attractive drug targets. acs.org SIRT2, in particular, has been a focus for the development of inhibitors. acs.org Research into chroman-4-one derivatives has identified potent and selective SIRT2 inhibitors where a butanamide side chain plays a crucial role. acs.org For instance, compounds incorporating an N-isopropylbutanamide moiety have been synthesized and evaluated for their inhibitory activity. acs.org

The structure-activity relationship (SAR) studies of these analogues revealed that specific features are essential for potent inhibition, including electron-withdrawing groups on the aromatic ring and an alkyl side chain. acs.org The N-isopropylbutanamide group itself contributes to the molecule's interaction within a lipophilic environment in the enzyme's binding pocket. acs.org Docking studies of related amide analogues suggest that the N-methyl group positions itself in a small hydrophobic pocket, and the presence of an NH-group can be less favorable than an ester's oxygen in this environment, potentially explaining differences in activity between amide and ester analogues. acs.org

The inhibitory activity of these compounds is often correlated with their lipophilicity, as measured by cLogP. Analogues with cLogP values in a specific range (e.g., 3.8 to 5.3) tend to show higher activity against SIRT2. nih.gov

Table 1: SIRT2 Inhibition by Selected Chroman-4-one Analogues

| Compound | Structure | % Inhibition at 10 µM | IC50 (µM) |

| 6f (3-pyridyl analogue) | Chroman-4-one with a 3-pyridyl side chain | 86% | >80% inhibition |

| 9b (Methyl ester) | Chroman-4-one with methyl ester side chain | - | Potent |

| 11c | 4-(8-Bromo-6-chloro-4-oxochroman-2-yl)-N-isopropylbutanamide | - | - |

| 18a | Thienopyrimidinone with p-methoxy benzyl (B1604629) N-7′ substituent | - | 0.65 |

| N1-Isopropyl-2-bromo-3,3-dimethylbutanamide | Bromo-dimethylbutanamide with isopropyl group | Potential enzyme inhibitor | Not determined |

Data sourced from multiple studies for illustrative purposes of analogue activity. acs.orgnih.gov

Dual-target inhibitors have emerged as a promising strategy in cancer therapy, offering potential advantages over single-target agents or combination therapies. mdpi.com Analogues of this compound have been explored in the design of molecules that can simultaneously inhibit both anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). nih.gov

In one study, a series of novel benzimidazole (B57391) derivatives were designed as ALK/HDAC dual inhibitors. nih.gov The design strategy involved integrating structural features of a known ALK inhibitor and an HDAC inhibitor. nih.gov During the synthesis of these hybrid compounds, a simple butyramide (B146194) chain was coupled with N-isopropylamine, demonstrating the utility of the N-isopropylbutanamide scaffold in building these complex molecules. nih.gov The resulting compounds showed balanced inhibition of both ALK and HDACs. For example, compound 3b from this series inhibited both ALK and HDAC6 with IC50 values of 16 nM and 1.03 µM, respectively. nih.gov This compound also showed potent activity against crizotinib-resistant ALK mutants. nih.gov

The development of dual inhibitors often involves modifying different parts of a lead compound, including the zinc-binding group for HDACs and the linker region, which can be a butanamide structure. nih.govresearchgate.net N-hydroxycinnamamide-based compounds, for instance, have been developed as dual HDAC1/3 selective inhibitors. nih.gov These studies underscore the modularity of using butanamide structures as linkers in the design of multi-targeting agents. mdpi.comresearchgate.net

Table 2: In Vitro ALK and HDAC Inhibition by a Hybrid Compound

| Compound | Target Enzyme | IC50 |

| 3b | ALK | 16 nM |

| ALK (L1196M mutant) | 4.9 nM | |

| HDAC6 | 1.03 µM |

Data from a study on dual ALK/HDAC inhibitors. nih.gov

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel activated by cold temperatures and cooling agents like menthol (B31143). mdpi.commdpi.com It is a key target for research into pain and inflammation. mdpi.com The modulation of TRPM8 by small molecules is an active area of investigation, with various carboxamide-containing compounds being studied as antagonists. nih.gov

The structure of the TRPM8 channel includes binding sites within its transmembrane domains that interact with modulators. frontiersin.org Libraries of amide and urea (B33335) derivatives have been screened for TRPM8 antagonist activity, with studies showing that amides are generally more potent than corresponding ureas. nih.gov The exploration of structure-activity relationships has identified key hydrophobic groups and optimal N-alkyl chain lengths for potent antagonism. nih.gov

For example, a series of N-(thiophen-2-ylmethyl)-2-acetamide derivatives demonstrated that stereochemistry at a single chiral center could determine whether a compound was a highly active agonist or inactive. mdpi.com In another series of antagonists, the replacement of a tryptamine (B22526) scaffold with L-tryptophan led to a highly potent derivative with sub-nanomolar activity, highlighting the importance of specific structural features for high-affinity binding. nih.gov While not directly this compound, these related N-substituted carboxamides illustrate the principles governing receptor binding affinity and the role of the amide functional group in modulating ion channel activity. mdpi.comnih.gov

Substrate Specificity and Catalytic Mechanism Probes

Analogues of this compound serve as effective probes for elucidating the substrate specificity and catalytic mechanisms of various enzymes. By systematically altering the structure of the amide, researchers can map the steric and electronic requirements of an enzyme's active site.

One powerful technique involves the use of bisubstrate analogues (BAs), which are designed to mimic the transition state of an enzymatic reaction. elifesciences.org These molecules conjugate a substrate-like moiety with a cofactor-like moiety, effectively locking the enzyme in a state that resembles the catalytic transition point. elifesciences.org For example, BAs have been used to study the methyl transfer mechanism of the METTL3-14 methyltransferase complex, providing critical insights into how the enzyme recognizes its substrate and cofactor. elifesciences.org

Furthermore, studies on the hydrolysis of N-substituted amides in high-temperature water show that the reaction likely proceeds through an SN2 mechanism, with water acting as the nucleophile. researchgate.net The rate of this reaction is sensitive to the size of the substituent on the carbonyl carbon, a principle that applies to enzymatic reactions where the butanamide moiety might be a substrate. researchgate.net In a direct example of substrate specificity, a novel D-aminopeptidase from Brucella sp. was found to have a high affinity (low Km value) for 2-aminobutanamide (B112745), which was used to develop an efficient biocatalytic process for producing the chiral (S)-enantiomer. researchgate.net

Role in Biochemical Pathways as Metabolites or Intermediates

Beyond their use as synthetic probes, 2-aminobutanamide derivatives can act as intermediates or metabolites in biochemical pathways. Their presence and transformation can provide clues about metabolic networks and biosynthetic routes.

2-Aminobutanamide hydrochloride is recognized as a key intermediate in the industrial synthesis of the anti-epileptic drug levetiracetam. The biocatalytic production of (S)-2-aminobutanamide further highlights its role as a valuable chiral building block in biochemical synthesis. researchgate.net In a different context, a "Trojan horse" strategy has been developed to deliver new-to-nature molecules into bacteria like E. coli. ethz.ch This approach involves attaching a non-transportable "cargo" molecule to a natural "vector" molecule that can be imported by a native transporter. ethz.ch A derivative, 4,4'-disulfanediylbis(N-isopropylbutanamide), was synthesized as part of this research, demonstrating how the N-isopropylbutanamide structure can be incorporated into larger molecules for transport across cellular membranes in engineered biochemical systems. ethz.ch

Stable isotope labeling is a powerful, non-radioactive method for tracing the metabolic fate of molecules in biological systems. chempep.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the accurate quantification of proteins and their turnover by incorporating "heavy" amino acids (containing isotopes like ¹³C or ¹⁵N) into the proteome. nih.govnih.gov

This principle can be extended to track metabolites. By synthesizing this compound with stable isotopes (e.g., ¹³C in the butyl chain or ¹⁵N in the amino group), researchers can introduce the labeled compound into a biological system. sepscience.com Using mass spectrometry, the labeled atoms can be tracked as the parent compound is metabolized, incorporated into larger molecules, or excreted. chempep.com This allows for the unambiguous identification of metabolic pathways and the quantification of metabolic flux. acs.org While specific studies labeling this compound were not highlighted, the established methodologies for labeling amino acids and other small molecules provide a clear framework for how such an experiment would be conducted to elucidate its biochemical roles. chempep.comnih.govsepscience.com

Molecular-Level Interactions with Cellular Components (e.g., proteins, nucleic acids)

The biological effects of small molecules like this compound are often mediated by their direct physical interactions with cellular macromolecules such as proteins and nucleic acids. The butanamide scaffold is a common feature in various biologically active compounds, and studies on its analogues provide a framework for understanding its potential molecular interactions.

Research on a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides has identified them as inhibitors of dipeptidyl peptidase-IV (DPP-IV). Molecular docking studies revealed that active compounds in this series occupy a similar space in the enzyme's active site as the known inhibitor sitagliptin (B1680988), indicating a comparable binding mode. ijpsonline.com Similarly, aldotetronic acid-based butanamide derivatives have been developed as inhibitors of the bacterial enzyme LpxC. nih.gov

More detailed interaction data is available for other butanamide-containing inhibitors. For instance, in the development of dual inhibitors for anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC), a benzimidazole derivative featuring a butanamide side chain was shown through molecular modeling to bind within the ATP-binding pocket of ALK. nih.gov Another study on chroman-4-one based sirtuin 2 (SIRT2) inhibitors, which included a 4-(8-Bromo-6-chloro-4-oxochroman-2-yl)-N-isopropylbutanamide analogue, used docking studies to understand structure-activity relationships. These studies suggested that the amide group's orientation within a hydrophobic pocket of the enzyme was a key determinant of inhibitory activity. acs.org

Furthermore, investigations into modulators of the transient receptor potential melastatin 8 (TRPM8) channel have provided specific details of molecular interactions. A menthol analogue containing an amide group, WS-12, is proposed to form a hydrogen bond between its central amide and the side chain of residue Arginine 841 (R841) in the TRPM8 protein. nih.gov In the context of SARS-CoV-2 papain-like protease inhibitors, a butanamide-containing compound was predicted to form hydrogen bonds with the amino acid residues Tyrosine 269 (Tyr269) and Alanine 247 (Ala247) in the enzyme's active site. mdpi.com

While direct studies on the interaction of this compound with nucleic acids are scarce, the general principles of peptide-nucleic acid interactions suggest that the amide bond can participate in hydrogen bonding with the nucleotide bases or the phosphate (B84403) backbone of DNA and RNA. bldpharm.com The amino group of this compound could also engage in electrostatic interactions with the negatively charged phosphate groups of nucleic acids.

Table 2: Examples of Molecular Interactions of Butanamide Analogues with Protein Targets

| Compound Analogue Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| 3-Amino-N-substituted-4-(substituted phenyl) butanamides | Dipeptidyl Peptidase-IV (DPP-IV) | Similar to sitagliptin binding site | Binding pocket occupancy | ijpsonline.com |

| Aldotetronic acid-based hydroxamic acids | LpxC | Not specified | Targeting UDP binding site | nih.gov |

| Benzimidazole derivatives | Anaplastic Lymphoma Kinase (ALK) | Not specified | ATP-binding pocket interaction | nih.gov |

| Chroman-4-one based inhibitors | Sirtuin 2 (SIRT2) | Gln142 | Hydrogen bond, Hydrophobic interactions | acs.org |

| WS-12 (menthol analogue) | TRPM8 Channel | Arg841, Tyr1004, Arg1007 | Hydrogen bond | nih.gov |

| Butanamide-containing protease inhibitor | SARS-CoV-2 Papain-like Protease | Tyr269, Ala247 | Hydrogen bonds | mdpi.com |

Applications of 2 Amino N Isopropylbutanamide As a Chiral Building Block in Organic Synthesis Research

Precursor in the Synthesis of Complex Natural Products and Synthetic Targets

The intrinsic chirality of 2-Amino-N-isopropylbutanamide makes it an attractive starting material or intermediate for the total synthesis of complex natural products and other challenging synthetic targets. As a derivative of a non-proteinogenic amino acid, it can be incorporated into synthetic routes to introduce specific stereochemistry and functionality that may be crucial for the biological activity of the final molecule.

Research in this area focuses on leveraging the existing stereocenter of the butanamide to set subsequent stereogenic centers in a molecule, thereby reducing the need for more complex asymmetric reactions later in the synthetic sequence. The amine and amide functionalities provide convenient handles for further chemical transformations, such as peptide couplings, alkylations, and cyclizations, which are fundamental steps in building larger, more intricate structures. While specific, large-scale total syntheses employing this compound as a key precursor are not extensively documented in mainstream literature, its structural similarity to other well-utilized amino acid derivatives suggests its applicability. Its role would be analogous to that of other chiral amino amides which are frequently used to build specific fragments of macrolides, alkaloids, or non-ribosomal peptides.

Table 1: Potential Synthetic Applications as a Precursor

| Target Molecule Class | Role of this compound Fragment | Key Transformations |

|---|---|---|

| Alkaloids | Introduction of a chiral α-amino acid motif | N-alkylation, Pictet-Spengler reaction, Cyclization |

| Macrolides | Formation of a side chain with defined stereochemistry | Amide hydrolysis to the carboxylic acid, subsequent esterification |

| Non-Ribosomal Peptides | Incorporation as a non-standard amino acid residue | Peptide coupling, Macrocyclization |

| Specialty Chemicals | Chiral starting material for multi-step synthesis | Functional group interconversion, Carbon-carbon bond formation |

Integration into Peptidomimetic Structures and Small Molecule Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. This compound is an ideal candidate for integration into such structures. By replacing a natural amino acid residue with this compound, researchers can introduce conformational constraints and modify the pharmacokinetic profile of the resulting molecule.

The N-isopropyl group provides steric bulk, which can influence the local conformation around the amide bond and protect it from proteolytic enzymes. This modification can help to lock the peptidomimetic into a bioactive conformation, leading to higher affinity and selectivity for its biological target. Furthermore, the butanamide side chain (an ethyl group) differs from natural amino acids, offering another point of diversity for probing receptor interactions. The design process for these molecules often involves creating small, focused libraries where residues are systematically replaced to optimize activity.

Table 2: Integration of this compound into a Hypothetical Peptidomimetic Backbone

| Original Peptide Sequence | Modified Peptidomimetic Structure | Rationale for Integration |

|---|---|---|

| Ala-Gly -Phe | Ala-(S)-2-Amino-N-isopropylbutanamide -Phe | Introduce steric hindrance to limit conformational flexibility and improve proteolytic stability. |

Utilization in Asymmetric Synthesis as a Chiral Auxiliary Component

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Given its structure, this compound has the potential to be used as a chiral auxiliary, particularly in reactions involving the formation of new bonds at the α-carbon.

In a typical application, the primary amine of this compound could be converted into a Schiff base by reacting it with an aldehyde or ketone. The resulting imine, now containing the chiral information from the butanamide, could then undergo nucleophilic addition. The stereocenter and the N-isopropyl amide group of the auxiliary would direct the incoming nucleophile to one face of the imine, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the imine would cleave the auxiliary, yielding an enantiomerically enriched amine product. This strategy is a cornerstone of asymmetric synthesis, and while specific examples using this compound are not prominent, the principle is well-established with similar amino acid-derived auxiliaries.

Table 3: Hypothetical Asymmetric Strecker Synthesis Using (S)-2-Amino-N-isopropylbutanamide as a Chiral Auxiliary

| Step | Reactants | Intermediate/Product | Expected Outcome |

|---|---|---|---|

| 1. Imine Formation | (S)-2-Amino-N-isopropylbutanamide + Benzaldehyde | Chiral N-benzylidene-butanamide intermediate | Formation of a prochiral imine directed by the auxiliary. |

| 2. Asymmetric Addition | Intermediate from Step 1 + Trimethylsilyl cyanide (TMSCN) | Diastereomerically enriched α-aminonitrile | The chiral auxiliary directs the cyanide addition to one face of the imine, creating a new stereocenter with high diastereoselectivity. |

| 3. Auxiliary Removal | Product from Step 2 + Acidic Hydrolysis | Enantiomerically enriched α-aminophenylacetic acid | Cleavage of the C-N bond releases the chiral product and the recoverable auxiliary. |

Development of Libraries of Derivatives for High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a key process in drug discovery where large libraries of chemical compounds are rapidly tested for their activity against a biological target. The creation of diverse and focused compound libraries is essential for the success of HTS campaigns. This compound serves as an excellent scaffold for generating such libraries due to its multiple points for diversification.

Starting from this single chiral core, a multitude of derivatives can be synthesized. The primary amine can be acylated, alkylated, or converted into various other functional groups. The amide nitrogen, although less reactive, can potentially be modified under specific conditions. This "scaffold-based" approach allows for the systematic exploration of the chemical space around a core structure that already possesses drug-like properties, such as chirality and the presence of hydrogen bond donors and acceptors. These libraries can then be screened to identify "hits"—compounds that show promising activity and can be further optimized into lead compounds for drug development.

Table 4: Example of a Derivative Library Based on the this compound Scaffold

| Scaffold | Point of Diversification | R-Group Examples | Resulting Compound Class |

|---|---|---|---|

| (S)-2-Amino-N-isopropylbutanamide | Primary Amine (R-NH2) | Acetyl, Benzoyl, various Carboxylic Acids | N-Acyl derivatives |

| (S)-2-Amino-N-isopropylbutanamide | Primary Amine (R-NH2) | Benzyl (B1604629), Substituted Benzyls, Alkyl Halides | N-Alkyl derivatives |

| (S)-2-Amino-N-isopropylbutanamide | Primary Amine (R-NH2) | Sulfonyl Chlorides | Sulfonamide derivatives |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. While specific green chemistry protocols for 2-Amino-N-isopropylbutanamide are not widely published, the principles of sustainable synthesis are actively being applied to related amino amides and butanamide structures. Future research is focused on several key areas:

Catalytic Amidation: Moving away from traditional coupling reagents that generate stoichiometric waste, researchers are exploring catalytic methods for amide bond formation. This includes the use of enzyme catalysts (lipases, amidases) and metal-based catalysts that can operate under milder conditions and with higher atom economy.

Solvent Minimization and Alternative Media: Efforts are underway to replace conventional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. Solvent-free, mechanochemical methods, which involve synthesis via grinding or milling, are also gaining traction as they significantly reduce waste. springernature.com

Renewable Starting Materials: A long-term goal is to derive the butanamide scaffold from renewable biomass sources rather than petroleum-based feedstocks. This involves developing novel chemo-enzymatic pathways to convert bio-derived intermediates into the desired chemical structures.

Continuous Flow Synthesis: Shifting from batch production to continuous flow processes offers advantages in safety, scalability, and consistency. Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing reactor volume and potential hazards.

A patent for a related compound, N,2,3-trimethyl-2-isopropylbutanamide, highlights a process with reduced waste and recyclable materials, underscoring the industry's move towards greener manufacturing. google.com

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

| Methodology | Traditional Approach | Emerging Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Coupling Reagents | Carbodiimides (e.g., DCC, EDC) | Biocatalysts (e.g., Lipases), Metal Catalysts | Reduced waste, higher atom economy, milder conditions. |

| Solvents | Chlorinated hydrocarbons (e.g., DCM), DMF | Water, Supercritical CO₂, Ionic Liquids, Solvent-free | Lower environmental impact, reduced toxicity, easier workup. springernature.com |

| Process | Batch Synthesis | Continuous Flow Synthesis | Improved safety, scalability, and product consistency. |

| Starting Materials | Petrochemical-based | Biomass-derived | Sustainability, reduced carbon footprint. |

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with desired properties. For the butanamide scaffold, these techniques are being used to rationally design derivatives with enhanced biological activity, selectivity, and pharmacokinetic profiles.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. By creating a pharmacophore model based on known active molecules, researchers can virtually screen large compound libraries to find novel butanamide derivatives that fit the model and are likely to be active. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com These models can predict the activity of newly designed butanamide derivatives before they are synthesized, saving time and resources. mdpi.com

Molecular Docking: Docking simulations predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method is used to understand the molecular basis of interaction, predict binding affinity, and guide the design of derivatives that fit more snugly into the target's active site, thereby enhancing potency. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its target over time. This can reveal how a butanamide derivative and its target protein adapt to each other upon binding and can help assess the stability of the interaction, offering a more realistic view than static docking models. nih.gov

An in silico-guided design of novel 4-(thiophen-2-yl)butanamides as potent TRPV1 agonists successfully used docking and molecular dynamics to guide the synthesis of compounds with improved binding properties. nih.gov

Exploration of New Biomolecular Targets for Mechanistic Inquiry

Identifying the specific biomolecular targets of a compound is crucial for understanding its mechanism of action and potential therapeutic applications. While the targets of this compound are not defined in the literature, research on analogous amino amide structures points toward several strategies for target discovery and validation.

Reverse Docking and Target Fishing: In this computational approach, a molecule of interest is docked against a large library of known protein structures to identify potential binding partners. mdpi.com This can generate hypotheses about the compound's biological targets that can then be tested experimentally.

Affinity Chromatography: A derivative of the butanamide compound is synthesized with a linker that allows it to be attached to a solid support. This "bait" is then used to "fish" for its binding partners from a complex mixture of proteins (e.g., a cell lysate). The captured proteins are subsequently identified using mass spectrometry.

Phenotypic Screening: This involves testing the compound across a wide range of cell-based assays that measure different biological processes (e.g., cell proliferation, apoptosis, signaling pathway activation). The pattern of activity can provide clues about the compound's mechanism and potential targets.

Chemical Proteomics: Utilizing chemical probes based on the butanamide scaffold (see section 8.5), researchers can directly identify target engagement in a complex biological system, providing direct evidence of a molecule-protein interaction.

The amide bond is a fundamental feature of peptides and proteins, and enzymes that hydrolyze these bonds (proteases) are a major class of drug targets. nih.gov It is plausible that butanamide derivatives could be designed to interact with the active sites of specific proteases or other enzymes where an amide moiety is recognized. mdpi.com

Integration with Omics Technologies for Systems-Level Biological Research

To understand the full biological impact of a compound, it is essential to look beyond a single target and consider its effects on the entire cellular system. Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) provide a global view of cellular processes and are increasingly integrated into small molecule research. frontiersin.orgnih.gov

Transcriptomics: By measuring changes in messenger RNA (mRNA) levels across the genome, researchers can determine which genes and signaling pathways are affected by a butanamide compound. This can reveal the compound's broader mechanism of action and potential off-target effects.

Proteomics: Proteomics techniques can be used to quantify changes in the abundance of thousands of proteins within a cell or tissue following treatment with a compound. This provides a direct look at the cellular machinery being impacted. nih.gov

Metabolomics: This technology analyzes the global profile of small-molecule metabolites. By observing how a butanamide derivative perturbs metabolic pathways, scientists can gain insights into its functional effects on cellular energy, biosynthesis, and signaling. nih.gov

Systems Biology: The data generated from these omics platforms are integrated using computational and mathematical models to build a comprehensive, systems-level understanding of the drug's action. springernature.com This holistic approach helps in predicting a compound's efficacy and potential toxicity by understanding its network-level effects. nih.gov

Table 2: Application of Omics Technologies in Small Molecule Research

| Omics Technology | Analyte | Key Information Provided | Application for Butanamide Research |

|---|---|---|---|

| Transcriptomics | mRNA | Gene expression changes, pathway modulation | Identify signaling pathways affected by the compound. |

| Proteomics | Proteins | Protein abundance, post-translational modifications | Identify direct targets and downstream protein expression changes. nih.gov |

| Metabolomics | Metabolites | Metabolic pathway perturbations, biomarker discovery | Uncover functional consequences of target engagement on cell metabolism. nih.gov |

Design of Next-Generation Chemical Probes Based on the Butanamide Scaffold

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in complex biological systems. mdpi.com The butanamide scaffold can serve as a valuable starting point for the design of such probes.

The design of an activity-based probe (ABP) typically incorporates three key components:

A Warhead: This is a reactive group that forms a stable, covalent bond with the target protein, often within its active site. For a butanamide-based probe, the warhead could be an electrophilic group designed to react with a nucleophilic amino acid residue (e.g., serine, cysteine) in an enzyme's active site. chemicalprobes.orgnih.gov

A Recognition Element: This part of the probe provides specificity, directing it to the desired target protein. The core butanamide structure and its substituents would serve as the recognition element, designed to fit into the target's binding pocket.

A Reporter Tag: This is a group, such as a fluorophore (for imaging) or biotin (B1667282) (for affinity purification), that allows for the detection and identification of the protein that the probe has labeled. nih.gov

Future research in this area will focus on creating highly selective and potent probes based on the butanamide scaffold. This involves synthesizing libraries of butanamide derivatives with different warheads and recognition elements and screening them against various enzyme classes. frontiersin.org Successful development of such probes would enable detailed studies of enzyme activity in health and disease, aid in drug target validation, and facilitate biomarker discovery. stanford.edunih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-isopropylbutanamide in laboratory settings?

The synthesis of this compound typically involves amidation reactions between isopropylamine and activated carboxylic acid derivatives. Key steps include:

- Use of coupling agents (e.g., HATU or DCC) to facilitate bond formation between the amino and carbonyl groups.

- Solvent selection (e.g., acetonitrile or DMF) to optimize reaction efficiency .

- Purification via column chromatography or recrystallization to isolate the compound. Safety protocols for handling reactive intermediates (e.g., nitroso compounds) must be followed to avoid hazards .

Q. What safety protocols are critical when handling this compound in aqueous or organic solvent systems?

Q. What are the key structural and reactivity differences between this compound and related amino acid derivatives (e.g., 2-Aminobutyric acid)?

- Structural : The isopropylamide group in this compound introduces steric hindrance, unlike the carboxylic acid group in 2-Aminobutyric acid.

- Reactivity : The amide moiety is less acidic than carboxylic acids, affecting nucleophilic substitution and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- NMR : Use - and -NMR to confirm substitution patterns and stereochemistry. For example, coupling constants in -NMR can distinguish cis/trans isomers.

- IR Spectroscopy : Analyze carbonyl stretching frequencies (~1650 cm) to assess hydrogen bonding or solvation effects.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways for structural validation .

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles during synthesis?

- Methodological Replication : Standardize solvent purity, temperature, and catalyst loading to minimize variability.

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., nitroso derivatives) and adjust reaction conditions (e.g., pH, stoichiometry) .

- Statistical Design : Employ factorial experiments or response surface methodology (RSM) to optimize parameters .

Q. What experimental strategies can optimize reaction kinetics and selectivity in the synthesis of this compound?

- Catalyst Screening : Test organocatalysts (e.g., DMAP) or transition-metal catalysts to enhance amidation rates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine group.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How can isotopic labeling studies elucidate reaction mechanisms in nucleophilic substitution reactions involving this compound?

Q. What analytical frameworks evaluate the thermal and pH-dependent stability of this compound?

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled heating rates.

- pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13) to identify hydrolysis-sensitive bonds.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .

Q. What troubleshooting approaches are effective for inconsistencies in chromatographic analysis of this compound?

- Column Selection : Use C18 reversed-phase columns with ion-pairing agents (e.g., TFA) to improve peak resolution.

- Mobile Phase Optimization : Adjust acetonitrile/water ratios and pH to reduce tailing or co-elution.

- Detector Calibration : Validate UV/Vis detector wavelengths (e.g., 254 nm for amides) against reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.